molecular formula C24H17ClN2OS2 B4544494 4-(4-CHLOROPHENYL)-2-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE

4-(4-CHLOROPHENYL)-2-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE

Cat. No.: B4544494
M. Wt: 449.0 g/mol
InChI Key: ZBWSOZNGDDVKHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-CHLOROPHENYL)-2-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE is a complex organic compound that features a pyridine ring substituted with various functional groups

Preparation Methods

The synthesis of 4-(4-CHLOROPHENYL)-2-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyridine Ring: This can be achieved through a condensation reaction involving suitable precursors.

    Introduction of the Thiophene Group: This step may involve a cross-coupling reaction, such as the Suzuki or Stille coupling, to introduce the thiophene moiety.

    Substitution with the Chlorophenyl Group: This can be done via a nucleophilic aromatic substitution reaction.

    Attachment of the Methoxyphenylmethylsulfanyl Group: This step may involve a thiol-ene reaction or a similar method to introduce the sulfanyl group.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-(4-CHLOROPHENYL)-2-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Coupling Reactions: The thiophene and pyridine rings can participate in various coupling reactions to form more complex structures.

Scientific Research Applications

4-(4-CHLOROPHENYL)-2-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(4-CHLOROPHENYL)-2-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE depends on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 4-(4-CHLOROPHENYL)-2-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE include:

    4-(4-BROMOPHENYL)-2-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE: This compound has a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

    4-(4-CHLOROPHENYL)-2-{[(3-HYDROXYPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE: This compound has a hydroxyl group instead of a methoxy group, which may influence its solubility and interaction with biological targets.

    4-(4-CHLOROPHENYL)-2-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-6-(FURAN-2-YL)PYRIDINE-3-CARBONITRILE: This compound has a furan ring instead of a thiophene ring, which may alter its electronic properties and reactivity.

Properties

IUPAC Name

4-(4-chlorophenyl)-2-[(3-methoxyphenyl)methylsulfanyl]-6-thiophen-2-ylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN2OS2/c1-28-19-5-2-4-16(12-19)15-30-24-21(14-26)20(17-7-9-18(25)10-8-17)13-22(27-24)23-6-3-11-29-23/h2-13H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWSOZNGDDVKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC2=C(C(=CC(=N2)C3=CC=CS3)C4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-CHLOROPHENYL)-2-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE
Reactant of Route 2
Reactant of Route 2
4-(4-CHLOROPHENYL)-2-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE
Reactant of Route 3
Reactant of Route 3
4-(4-CHLOROPHENYL)-2-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE
Reactant of Route 4
Reactant of Route 4
4-(4-CHLOROPHENYL)-2-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE
Reactant of Route 5
Reactant of Route 5
4-(4-CHLOROPHENYL)-2-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE
Reactant of Route 6
4-(4-CHLOROPHENYL)-2-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE

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